1-(3-chlorophenyl)-2,5-dimethyl-1H-pyrrole
Overview
Description
1-(3-Chlorophenyl)-2,5-dimethyl-1H-pyrrole is an organic compound belonging to the pyrrole family Pyrroles are heterocyclic aromatic organic compounds, characterized by a five-membered ring structure containing one nitrogen atom The presence of a 3-chlorophenyl group and two methyl groups at positions 2 and 5 of the pyrrole ring makes this compound unique
Preparation Methods
The synthesis of 1-(3-chlorophenyl)-2,5-dimethyl-1H-pyrrole can be achieved through several methods:
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Synthetic Routes
Friedel-Crafts Acylation: This method involves the acylation of 3-chlorobenzene with 2,5-dimethylpyrrole using a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the catalyst.
Paal-Knorr Synthesis: This method involves the cyclization of 1,4-diketones with ammonia or primary amines. For this compound, the starting materials would be 3-chlorobenzaldehyde and 2,5-hexanedione, which undergo cyclization in the presence of an acid catalyst.
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Industrial Production Methods
Batch Reactor Synthesis: In an industrial setting, the compound can be synthesized in batch reactors where the reactants are mixed and allowed to react under controlled temperature and pressure conditions. The product is then purified through distillation or recrystallization.
Continuous Flow Synthesis: This method involves the continuous feeding of reactants into a reactor and the continuous removal of products. It offers advantages such as better control over reaction conditions and higher efficiency.
Chemical Reactions Analysis
1-(3-Chlorophenyl)-2,5-dimethyl-1H-pyrrole undergoes various chemical reactions, including:
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Oxidation
Reagents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Conditions: Reactions are typically carried out in acidic or basic media.
Products: Oxidation can lead to the formation of pyrrole-2,5-dicarboxylic acid derivatives.
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Reduction
Reagents: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Conditions: Reactions are usually performed in anhydrous solvents like ether or tetrahydrofuran (THF).
Products: Reduction can yield 1-(3-chlorophenyl)-2,5-dimethylpyrrolidine.
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Substitution
Reagents: Nucleophiles such as amines or thiols can be used.
Conditions: Reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Products: Substitution reactions can lead to the formation of various substituted pyrrole derivatives.
Scientific Research Applications
1-(3-Chlorophenyl)-2,5-dimethyl-1H-pyrrole has several scientific research applications:
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Chemistry
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Biology
Biological Probes: The compound can be used as a probe to study biological processes involving pyrrole derivatives.
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Medicine
Drug Development:
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Industry
Material Science: The compound can be used in the synthesis of conductive polymers and other advanced materials.
Mechanism of Action
The mechanism of action of 1-(3-chlorophenyl)-2,5-dimethyl-1H-pyrrole involves its interaction with molecular targets and pathways:
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Molecular Targets
Receptors: It can interact with various receptors in the body, potentially modulating their activity.
Enzymes: The compound may inhibit or activate specific enzymes, affecting biochemical pathways.
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Pathways
Signal Transduction: It can influence signal transduction pathways, leading to changes in cellular responses.
Gene Expression: The compound may affect gene expression by interacting with transcription factors or other regulatory proteins.
Comparison with Similar Compounds
1-(3-Chlorophenyl)-2,5-dimethyl-1H-pyrrole can be compared with other similar compounds:
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Similar Compounds
1-(3-Chlorophenyl)piperazine: This compound has a similar 3-chlorophenyl group but differs in the heterocyclic ring structure.
3-Chloromethcathinone: It shares the 3-chlorophenyl group but has a different functional group and overall structure.
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Uniqueness
Structural Features: The presence of both 3-chlorophenyl and 2,5-dimethyl groups in the pyrrole ring makes it unique.
Reactivity: Its reactivity profile differs from other compounds due to the specific arrangement of substituents on the pyrrole ring.
Properties
IUPAC Name |
1-(3-chlorophenyl)-2,5-dimethylpyrrole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClN/c1-9-6-7-10(2)14(9)12-5-3-4-11(13)8-12/h3-8H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BIBIJBWTHPHLNZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(N1C2=CC(=CC=C2)Cl)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401266132 | |
Record name | 1-(3-Chlorophenyl)-2,5-dimethyl-1H-pyrrole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401266132 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
32570-14-2 | |
Record name | 1-(3-Chlorophenyl)-2,5-dimethyl-1H-pyrrole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=32570-14-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(3-Chlorophenyl)-2,5-dimethyl-1H-pyrrole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401266132 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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